Welcome to the BenchChem Online Store!
molecular formula C11H18N2O2 B162605 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester CAS No. 139756-15-3

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester

Cat. No. B162605
M. Wt: 210.27 g/mol
InChI Key: MVJRWZJSSDYLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05719283

Procedure details

This pyrazole was prepared from 3-n-propylpyrazole-5-carboxylic acid ethyl ester and diethyl sulphate, following the procedure described in Example 1, and was obtained as a colourless oil (72%). Rf 0.5 (silica; ethyl acetate, hexane; 1:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:10][N:9]=[C:8]([CH2:11][CH2:12][CH3:13])[CH:7]=1)=[O:5])[CH3:2].S(OCC)(O[CH2:18][CH3:19])(=O)=O>>[CH2:1]([O:3][C:4]([C:6]1[N:10]([CH2:18][CH3:19])[N:9]=[C:8]([CH2:11][CH2:12][CH3:13])[CH:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=NN1)CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC(=NN1CC)CCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.